ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate
Description
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate is a synthetic organic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The molecule also contains a carbamoyl group linked to a 3-methoxybenzyl moiety and an ethyl ester functional group.
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(3-methoxyphenyl)methylamino]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O4/c1-3-29-18(27)15(16-14(20)8-12(10-24-16)19(21,22)23)17(26)25-9-11-5-4-6-13(7-11)28-2/h4-8,10,15H,3,9H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDSUTPRHKIHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ester vs. Amide Derivatives
Replacing the ethyl ester with an amide group alters bioavailability and metabolic pathways:
- Ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetate: Contains an amino group instead of carbamoyl ester. Molecular formula: C₁₀H₁₀ClF₃N₂O₂; molar mass: 294.65.
- 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide : Replaces ester with acetamide and substitutes benzyl with 3-(trifluoromethyl)phenyl. Molecular formula: C₁₅H₉ClF₆N₂O; molar mass: 382.68. The trifluoromethylphenyl group enhances electron-withdrawing effects, which may improve binding affinity but increase toxicity risks .
Thioester and Heterocyclic Derivatives
- Ethyl {2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetate : Replaces oxygen with sulfur in the ester group. Thioesters are more reactive and prone to hydrolysis, affecting stability under physiological conditions .
- Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate: Incorporates a thiazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
